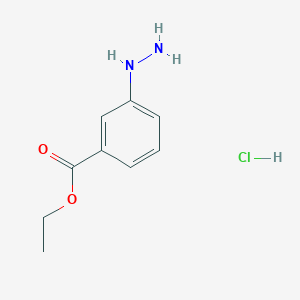

Ethyl 3-hydrazinylbenzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-8(6-7)11-10;/h3-6,11H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKGDNLSBACMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659686 | |

| Record name | Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940875-99-0 | |

| Record name | Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydrazinobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-hydrazinylbenzoate hydrochloride: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 3-hydrazinylbenzoate hydrochloride (C₉H₁₃ClN₂O₂), a key chemical intermediate with significant potential in pharmaceutical research and development. This document will delve into its molecular structure, synthesis, and characterization, as well as its emerging applications in medicinal chemistry.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the ethyl ester of 3-hydrazinylbenzoic acid. The presence of the hydrazinyl group (-NHNH₂) and the ethyl ester (-COOCH₂CH₃) on the benzene ring at the meta-position dictates its reactivity and utility as a building block in organic synthesis.

Molecular Formula: C₉H₁₃ClN₂O₂

Molecular Weight: 216.67 g/mol

CAS Number: 940875-99-0

Synonyms: 3-Hydrazino-benzoic acid ethyl ester hydrochloride

Structural Representation:

The molecular structure consists of a benzene ring substituted with a hydrazinium group at position 3 and an ethoxycarbonyl group at position 1. The positive charge of the hydrazinium cation is balanced by a chloride anion.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for some properties of this specific isomer are not widely available in the literature; therefore, some values are based on closely related compounds and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 216.67 g/mol | [1] |

| CAS Number | 940875-99-0 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% (typical) | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from the readily available Ethyl 3-aminobenzoate.

Workflow of Synthesis:

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of Ethyl 3-hydrazinylbenzoate (Free Base) [3]

This protocol is adapted from established methods for the synthesis of aryl hydrazines from anilines.

-

Diazotization:

-

Suspend Ethyl 3-aminobenzoate (1 equivalent) in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2-3 equivalents) in concentrated hydrochloric acid.

-

Cool this reducing solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring, ensuring the temperature remains low.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reduction.

-

-

Work-up and Isolation:

-

Carefully basify the reaction mixture with a concentrated sodium hydroxide or ammonium hydroxide solution to precipitate the tin salts and liberate the free hydrazine base.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield crude Ethyl 3-hydrazinylbenzoate as an oil or solid.

-

Part 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude Ethyl 3-hydrazinylbenzoate free base in a minimal amount of a suitable anhydrous organic solvent, such as ethanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following are predicted characteristic signals based on the analysis of its structural features and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around 1.3-1.4 ppm, and a quartet for the methylene protons (-CH₂-) should appear around 4.3-4.4 ppm.

-

Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The substitution pattern will lead to distinct signals for the protons at positions 2, 4, 5, and 6.

-

Hydrazinium Protons: The protons of the -NHNH₃⁺ group will likely appear as broad singlets at a downfield chemical shift, and their position can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl Group: The methyl carbon should resonate at approximately 14-15 ppm, and the methylene carbon is expected around 61-62 ppm.

-

Ester Carbonyl: The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 165-167 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (around 115-150 ppm). The carbon attached to the hydrazinium group and the carbon of the ester group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: The N-H stretching vibrations of the hydrazinium group are expected in the region of 3100-3300 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the ester carbonyl group should be present around 1700-1730 cm⁻¹.

-

C-O Stretching: The C-O stretching of the ester will likely appear in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the ring will be observed in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS) (Predicted)

In an electrospray ionization (ESI) mass spectrum, the parent ion would be observed as the cation [C₉H₁₂N₂O₂ + H]⁺ with a mass-to-charge ratio (m/z) corresponding to the free base plus a proton.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The hydrazinyl moiety is a versatile functional group that can be readily transformed into various heterocyclic systems or used to form hydrazones.

Key Areas of Application:

-

Synthesis of Heterocyclic Compounds: The hydrazinyl group is a key precursor for the synthesis of nitrogen-containing heterocycles such as pyrazoles, indazoles, and triazoles, which are common scaffolds in many pharmaceuticals.

-

Formation of Hydrazones: The reaction of Ethyl 3-hydrazinylbenzoate with aldehydes and ketones leads to the formation of hydrazones. Hydrazone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4]

-

Enzyme Inhibitors: The structural motif of hydrazinylbenzoates can be incorporated into molecules designed to act as enzyme inhibitors, a common strategy in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique molecular structure, featuring both a reactive hydrazinyl group and an ester functionality, allows for diverse chemical transformations. While further research is needed to fully elucidate its specific biological activities and physical properties, its role as a key intermediate in the synthesis of bioactive molecules is well-established. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.

References

- 1. Ethyl 3-hydroxybenzoate [webbook.nist.gov]

- 2. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 3. 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 4-hydrazinylbenzoate hydrochloride [myskinrecipes.com]

A Comprehensive Guide to the Solubility of Ethyl 3-hydrazinylbenzoate Hydrochloride in Organic Solvents

An In-depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs process development, formulation, and bioavailability.[1] Ethyl 3-hydrazinylbenzoate hydrochloride is a key building block in synthetic organic chemistry, and understanding its behavior in various solvents is paramount for its effective use in research and drug development. This technical guide provides a foundational understanding of the theoretical principles governing its solubility, a strategic framework for solvent selection, and detailed, field-proven methodologies for its experimental determination. By combining theoretical insights with practical, step-by-step protocols, this document serves as an essential resource for researchers, chemists, and formulation scientists seeking to optimize reaction conditions, purification processes, and dosage form design involving this compound.

Introduction: The Significance of this compound

This compound (CAS No: 940875-99-0) is an organic compound featuring a benzene ring substituted with an ethyl ester group and a hydrazinyl hydrochloride moiety.[2][3] Its structure suggests a polar, ionizable molecule, which has profound implications for its solubility profile.

The hydrochloride salt form is often employed to improve the stability and handling of amine-containing compounds. However, this ionic character also dictates its interaction with different solvent systems. A thorough understanding of its solubility is crucial for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the solution phase for optimal reaction kinetics.

-

Purification and Crystallization: Developing effective crystallization processes to isolate the compound with high purity.[4]

-

Pre-formulation Studies: Characterizing the compound's properties to inform the development of drug delivery systems, as solubility is a key determinant of bioavailability.[5]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Factors Influencing Solubility

Several factors govern the solubility of a compound like this compound:[7][8]

-

Polarity: As an ionic salt, this compound is highly polar. It is expected to be more soluble in polar solvents (e.g., water, methanol, DMSO) that can stabilize the charged hydrazinium cation and the chloride anion through strong ion-dipole interactions.[6]

-

Hydrogen Bonding: The hydrazinyl group (-NHNH3+) is a potent hydrogen bond donor, and the ester's carbonyl oxygen is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) will engage in these interactions, promoting dissolution.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[6][7] This is because the added thermal energy helps overcome the crystal lattice energy of the solid.

-

Common Ion Effect: In solvents containing chloride ions from another source, the solubility of the hydrochloride salt may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.[9]

Solvent Classification and Predicted Behavior

Based on these principles, we can predict the solubility behavior of this compound across different solvent classes:

| Solvent Class | Examples | Key Interactions | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | Ion-dipole, Hydrogen Bonding | High |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Ion-dipole, Dipole-Dipole | Moderate to High |

| Non-Polar | Hexane, Toluene, Dichloromethane | van der Waals forces | Very Low |

This predictive framework is the first step in designing a rational experimental study.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[1] The "shake-flask" method is the gold-standard technique for this determination.[10]

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Materials & Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise, known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1]

-

Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium is confirmed.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid. This step must be performed without temperature change.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles.

-

Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. The solubility is then calculated by factoring in the dilution.

Visualizing the Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination process.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Molecular Interpretation

The quantitative results from the experimental work should be compiled into a structured format for clear comparison and analysis.

Quantitative Solubility Data Table (Template)

| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | 25 | [Enter experimental data] |

| Ethanol | Polar Protic | 25 | [Enter experimental data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Enter experimental data] |

| Acetonitrile | Polar Aprotic | 25 | [Enter experimental data] |

| Ethyl Acetate | Intermediate Polarity | 25 | [Enter experimental data] |

| Dichloromethane | Non-Polar | 25 | [Enter experimental data] |

| Toluene | Non-Polar | 25 | [Enter experimental data] |

Interpreting Molecular Interactions

The observed solubility data can be explained by the specific intermolecular forces at play between the solute and solvent molecules.

Caption: Dominant intermolecular forces governing solubility.

As the diagram illustrates, the strong, favorable interactions between the ionic compound and polar solvents lead to high solubility. Conversely, the inability of non-polar solvents to effectively solvate the ions results in very low solubility.

Conclusion

Determining the solubility of this compound is not merely an exercise in data collection; it is a fundamental investigation into the compound's chemical nature. This guide provides the necessary theoretical foundation and a robust, validated experimental protocol to empower researchers. By systematically applying the shake-flask method and interpreting the results within the context of intermolecular forces, scientists can make informed decisions that accelerate process optimization, streamline purification, and advance drug development programs.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. calpaclab.com [calpaclab.com]

- 3. Hit2Lead | ethyl 3-hydrazinobenzoate hydrochloride | CAS# 940875-99-0 | MFCD06796173 | BB-2000014 [hit2lead.com]

- 4. physchemres.org [physchemres.org]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. byjus.com [byjus.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

Unlocking New Frontiers in Research: A Technical Guide to the Potential of Ethyl 3-hydrazinylbenzoate Hydrochloride

For Immediate Release

[City, State] – Ethyl 3-hydrazinylbenzoate hydrochloride is emerging as a highly versatile building block in the fields of medicinal chemistry and materials science. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core research areas capitalizing on the unique chemical properties of this compound. We will delve into its synthetic utility, particularly in the formation of bioactive heterocyclic scaffolds, and explore its potential in the development of novel therapeutic agents and functional materials.

Core Chemical Attributes and Synthetic Versatility

This compound, with the chemical formula C₉H₁₃ClN₂O₂, is a salt of an aromatic hydrazine. Its molecular structure is characterized by a benzene ring substituted with a hydrazinyl group at the meta-position relative to an ethyl ester. This arrangement of functional groups provides a rich platform for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 940875-99-0 | |

| Molecular Formula | C₉H₁₃ClN₂O₂ | |

| Molecular Weight | 216.66 g/mol | |

| Appearance | Typically a solid | N/A |

The hydrazinyl moiety (-NHNH₂) is a potent nucleophile, making it a key player in condensation reactions, particularly with carbonyl compounds. The hydrochloride form ensures stability and enhances solubility in certain solvent systems, though it often requires neutralization in situ for reactions where the free hydrazine is the active species. The ethyl ester group offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the attachment of other pharmacophores or functional groups.

Synthesis of Ethyl 3-hydrazinylbenzoate

The free base, ethyl 3-hydrazinylbenzoate, is a direct precursor to the hydrochloride salt. A common and effective method for its synthesis involves a two-step process starting from ethyl 3-aminobenzoate.[1]

Experimental Protocol: Synthesis of Ethyl 3-hydrazinobenzoate [1]

-

Step 1: Diazotization of Ethyl 3-aminobenzoate

-

Suspend ethyl 3-aminobenzoate (20.0 mmol) in 6N HCl (30 mL) and cool the mixture in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (22.0 mmol) in water (10 mL) to the stirred suspension over 10 minutes, maintaining the temperature at 0°C.

-

Stir the resulting solution for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt.

-

-

Step 2: Reduction of the Diazonium Salt

-

Prepare a suspension of stannous chloride dihydrate (SnCl₂·2H₂O) (40.0 mmol) in 6N HCl (30 mL).

-

Slowly add the stannous chloride suspension to the diazonium salt solution, keeping the temperature at 0°C.

-

Stir the resulting suspension at 0°C for 2 hours.

-

Adjust the pH of the mixture to 9-10 with a 30% sodium hydroxide (NaOH) solution.

-

Extract the product with ethyl acetate (2 x 300 mL).

-

Filter the combined organic extracts and dry the solid under reduced pressure to yield ethyl 3-hydrazinobenzoate.

-

To obtain this compound, the synthesized free base can be dissolved in a suitable solvent like diethyl ether or ethanol and treated with a solution of hydrogen chloride in the same solvent, leading to the precipitation of the hydrochloride salt.

Pivotal Role in the Synthesis of Bioactive Heterocycles

A major area of research involving this compound is its use as a precursor for the synthesis of various heterocyclic compounds, many of which exhibit significant pharmacological activity.[2] The hydrazine functional group is particularly adept at forming five- and six-membered rings, which are common scaffolds in drug molecules.

Synthesis of Pyrazole Derivatives: A Gateway to Anticancer Agents

The Knorr pyrazole synthesis, a classic reaction in heterocyclic chemistry, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] this compound is an ideal substrate for this reaction, leading to the formation of ethyl 3-(pyrazol-1-yl)benzoates. These pyrazole-containing molecules are of significant interest in drug discovery, with numerous derivatives reported to possess anticancer properties.[4]

Caption: Knorr Pyrazole Synthesis from Ethyl 3-hydrazinylbenzoate.

Experimental Protocol: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (Adapted from general pyrazole synthesis protocols[3][5])

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add a base (e.g., sodium acetate or triethylamine, 1.1 eq) to neutralize the hydrochloride and liberate the free hydrazine.

-

Add pentane-2,4-dione (acetylacetone) (1.05 eq) to the reaction mixture.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The resulting ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can then be further modified. For instance, hydrolysis of the ester to the carboxylic acid allows for the creation of amide libraries, which can be screened for enhanced biological activity.

Structure-Activity Relationship (SAR) in Pyrazole Derivatives

Research into pyrazole derivatives has revealed key structural features that influence their anticancer activity.[4] SAR studies on related pyrazole compounds have shown that:

-

Substitution on the pyrazole ring: The nature and position of substituents on the pyrazole ring can significantly impact cytotoxicity.

-

Aromatic substituents: The electronic properties of substituents on the phenyl ring (derived from the hydrazinobenzoate) can modulate activity. For example, electron-donating groups like methoxy have been shown to enhance the cytotoxicity of some pyrazole derivatives.[4]

-

Modifications at the ester position: Converting the ethyl ester to various amides or other functional groups can alter the molecule's solubility, cell permeability, and interaction with biological targets.

By systematically modifying the structure of ethyl 3-(pyrazol-1-yl)benzoates derived from the title compound, researchers can explore these SAR principles to develop more potent and selective anticancer agents.

Emerging Research in Materials Science

While the primary focus of research on this compound has been in medicinal chemistry, its reactive nature suggests potential applications in materials science.

Precursor for Functional Polymers

Aryl hydrazines can be used in the synthesis and modification of polymers. For instance, they can be used to functionalize conductive polymers.[6] The hydrazine group can also be a key component in the formation of polymers with specific functionalities, such as in the preparation of polymer brushes for biomedical applications like the specific enrichment of glycopeptides.[7] Although direct use of this compound in these applications is not yet widely documented, its structure makes it a promising candidate for incorporation into polymer backbones or as a pendant group to impart specific properties.

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as an irritant to the skin, eyes, and respiratory system.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate with significant, well-established potential in medicinal chemistry, particularly in the synthesis of pyrazole-based anticancer agents. Its utility as a scaffold for creating diverse libraries of bioactive molecules is a key area for ongoing research. Furthermore, its potential application in materials science as a precursor for functional polymers and other materials represents an exciting and largely untapped research frontier. As synthetic methodologies continue to advance, the full potential of this compound in both established and emerging fields of chemical science is yet to be fully realized.

References

- 1. 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-hydrazinylbenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydrazinylbenzoate hydrochloride is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the reactive hydrazine and ester functionalities, which allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, established protocols, and critical considerations for successful execution in a laboratory setting.

The primary synthetic route to this compound involves a two-step process starting from the readily available Ethyl 3-aminobenzoate.[1] The first step is a diazotization reaction, which converts the primary aromatic amine into a diazonium salt.[2] The subsequent step involves the reduction of the diazonium salt to the corresponding hydrazine derivative.[3][4] This guide will delve into the mechanistic details of each step and provide a field-proven experimental protocol.

I. The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most commonly achieved through the diazotization of Ethyl 3-aminobenzoate, followed by the reduction of the resulting diazonium salt.

Caption: Overall synthetic scheme for this compound.

A. Step 1: Diazotization of Ethyl 3-aminobenzoate

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[2] This reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) as the diazotizing agent.[2][5]

Mechanism:

The reaction is initiated by the protonation of nitrous acid (formed in situ from NaNO₂ and a strong acid like HCl) to form the nitrosonium ion (NO⁺), which is a potent electrophile.[2] The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate.[2] Subsequent tautomerization and protonation, followed by the elimination of a water molecule, yields the diazonium salt.[2]

Caption: Simplified mechanism of the diazotization reaction.

Critical Parameters:

-

Temperature: The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, it is crucial to maintain the reaction temperature between 0 and 5 °C.[6]

-

Acidity: A strong acidic medium, typically hydrochloric acid, is essential for the formation of the nitrosonium ion and to prevent the coupling of the diazonium salt with the unreacted amine.[4]

B. Step 2: Reduction of the Diazonium Salt

The diazonium salt is a versatile intermediate that can be converted to a variety of functional groups.[3] To synthesize this compound, the diazonium group is reduced to a hydrazine group.[3][4]

Choice of Reducing Agent:

Several reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common.[3][4]

-

Stannous Chloride (SnCl₂): This is a widely used and effective reducing agent for this reaction.[1][3] The reaction is typically carried out in a strong acidic medium.

-

Sodium Sulfite (Na₂SO₃): While also effective, the reaction with sodium sulfite can sometimes lead to the formation of side products.[4][7] However, it is a cheaper and more environmentally friendly alternative to stannous chloride.[3]

-

L-Ascorbic Acid: A "green chemistry" approach utilizes L-ascorbic acid as the reducing agent in an entirely aqueous medium, offering a heavy-metal-free alternative.[8]

II. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using the stannous chloride reduction method.[1]

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Amount | Molar Eq. |

| Ethyl 3-aminobenzoate | 582-33-2 | C₉H₁₁NO₂ | 3.30 g | 1.0 |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 1.52 g | 1.1 |

| Hydrochloric Acid (6N) | 7647-01-0 | HCl | 60 mL | - |

| Stannous Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | 9.0 g | 2.0 |

| Sodium Hydroxide (30% solution) | 1310-73-2 | NaOH | As needed | - |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 600 mL | - |

| Water | 7732-18-5 | H₂O | 10 mL | - |

Procedure:

-

Diazotization:

-

Suspend Ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL) in a flask.

-

Cool the suspension to 0 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (1.52 g, 22.0 mmol) in water (10 mL) over 10 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0 °C for an additional 30 minutes.

-

-

Reduction:

-

In a separate flask, prepare a suspension of stannous chloride dihydrate (9.0 g, 40.0 mmol) in 6N HCl (30 mL).

-

Slowly add the cold stannous chloride suspension to the diazonium salt solution, maintaining the temperature at 0 °C.

-

Stir the resulting suspension at 0 °C for 2 hours.

-

-

Work-up and Isolation:

-

Adjust the pH of the reaction mixture to 9-10 by the slow addition of a 30% sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (2 x 300 mL).

-

Filter the combined organic layers and dry the solid product under reduced pressure.

-

Expected Yield: Approximately 3.30 g (91.7%) of Ethyl 3-hydrazinylbenzoate as a yellow solid.[1]

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected chemical shifts (in DMSO-d₆) are: δ 10.30 (s, 2H), 7.58-7.50 (m, 2H), 7.43 (t, J = 7.8 Hz, 1H), 7.22 (d, J = 7.6 Hz, 1H), 4.30 (q, J = 14.2, 7.1 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H) ppm.[1]

III. Safety and Handling

-

Diazonium Salts: Arenediazonium salts can be explosive, especially when dry.[3] It is imperative to handle them in solution and at low temperatures.

-

Stannous Chloride: Stannous chloride is corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

-

Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with care in a well-ventilated fume hood.

IV. Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The hydrazine moiety is a versatile functional group that can participate in cyclization reactions to form pyrazoles, indazoles, and other important pharmacophores. For instance, it is a precursor for the synthesis of certain kinase inhibitors and other targeted therapies.

V. Conclusion

The synthesis of this compound via the diazotization of Ethyl 3-aminobenzoate followed by reduction is a well-established and reliable method. Careful control of reaction conditions, particularly temperature and acidity, is paramount for achieving high yields and purity. The choice of reducing agent can be tailored based on factors such as cost, environmental impact, and desired purity of the final product. This in-depth guide provides the necessary theoretical background and practical instructions for the successful synthesis of this important chemical intermediate, empowering researchers and scientists in their drug discovery and development endeavors.

References

- 1. 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 3-hydrazinylbenzoate Hydrochloride: Discovery, Synthesis, and Applications

This guide provides a comprehensive overview of Ethyl 3-hydrazinylbenzoate hydrochloride, a versatile intermediate in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent compounds, details its synthesis through both classical and contemporary methods, and explores its applications in the synthesis of pharmacologically active molecules.

Historical Context: The Dawn of Hydrazine Chemistry

The story of this compound is intrinsically linked to the foundational discoveries of hydrazine and its aryl derivatives in the late 19th century. While a singular, celebrated discovery of this specific molecule is not prominent in the historical record, its conceptualization and initial synthesis can be understood within the groundbreaking work of two pioneering chemists: Theodor Curtius and Emil Fischer.

Theodor Curtius is credited with the first synthesis of hydrazine (N₂H₄) in 1887. His work laid the fundamental groundwork for the entire field of hydrazine chemistry. Shortly after, in 1875, Emil Fischer reported the synthesis of the first arylhydrazine, phenylhydrazine.[1][2] Fischer's method, which involved the reduction of a diazonium salt, became a cornerstone of organic synthesis and remains the conceptual basis for the preparation of many substituted arylhydrazines, including Ethyl 3-hydrazinylbenzoate.[1] This classical approach, the diazotization of an aromatic amine followed by reduction, provided the chemical community with a robust tool to access a wide array of arylhydrazine building blocks. The first synthesis of this compound, while not pinpointed to a specific date, would have logically followed from the application of Fischer's well-established methodology to ethyl 3-aminobenzoate.

Synthesis of this compound: From Classical Principles to Modern Protocols

The synthesis of this compound is a classic example of transforming a readily available aromatic amine into a more functionalized hydrazine derivative. The overall process involves two key steps: the diazotization of ethyl 3-aminobenzoate and the subsequent reduction of the resulting diazonium salt to the corresponding hydrazine.

The Underlying Chemistry: A Mechanistic Perspective

The conversion of an arylamine to an arylhydrazine via the diazonium salt intermediate is a well-established and reliable transformation in organic synthesis. The choice of reducing agent for the diazonium salt is critical and can influence the yield and purity of the final product. Historically, reagents like sodium sulfite were used, while modern protocols often employ tin(II) chloride for a more controlled reduction.

The process begins with the reaction of ethyl 3-aminobenzoate with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the ethyl 3-(ethoxycarbonyl)benzenediazonium chloride. This intermediate is then reduced to Ethyl 3-hydrazinylbenzoate, which is subsequently isolated as its hydrochloride salt to improve stability and handling.

Visualizing the Synthesis: A Step-by-Step Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative modern procedure for the synthesis of Ethyl 3-hydrazinylbenzoate, which can then be converted to its hydrochloride salt.

Step 1: Diazotization of Ethyl 3-aminobenzoate

-

To a stirred suspension of ethyl 3-aminobenzoate in hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled in an ice bath.

-

The freshly prepared diazonium salt solution is added slowly to the tin(II) chloride solution, keeping the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred for several hours at low temperature.

Step 3: Isolation and Purification

-

The resulting precipitate, the tin complex of the hydrazine, is collected by filtration.

-

The solid is then treated with a strong base, such as sodium hydroxide, to liberate the free hydrazine.

-

The free base, Ethyl 3-hydrazinylbenzoate, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

To obtain the hydrochloride salt, the crude free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

-

The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is crucial for its effective use in research and development. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.67 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

| CAS Number | 940875-99-0 |

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable structural information. Key expected signals include those for the ethyl group (a triplet and a quartet), aromatic protons, and the protons of the hydrazinyl and ammonium groups. The exact chemical shifts can vary depending on the solvent used.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. Its utility stems from the reactive hydrazinyl group, which can participate in various cyclization and condensation reactions.

Synthesis of Pyrazole and Pyrazolone Derivatives

One of the primary applications of this intermediate is in the synthesis of pyrazole and pyrazolone-containing molecules. These scaffolds are present in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and anticancer properties. The reaction of Ethyl 3-hydrazinylbenzoate with 1,3-dicarbonyl compounds or their equivalents is a common strategy to construct the pyrazole ring.

Precursor for Indole Synthesis

Arylhydrazines are the quintessential starting materials for the Fischer indole synthesis, a powerful method for constructing the indole nucleus.[1] While the meta substitution of the ester group in Ethyl 3-hydrazinylbenzoate might influence the regioselectivity of the cyclization, it can be employed to create specifically substituted indoles that are of interest in medicinal chemistry.

Role as a Versatile Chemical Intermediate

Beyond these specific examples, this compound serves as a versatile intermediate for the introduction of a substituted phenylhydrazine moiety into a target molecule. This is particularly relevant in the development of novel kinase inhibitors and other targeted therapies where the hydrazine group can act as a key pharmacophoric element or a handle for further functionalization.[3][4][5] The ester group also provides a convenient point for modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The following diagram illustrates the central role of this compound as a precursor to various important chemical scaffolds.

Caption: Applications of this compound in the synthesis of key molecular scaffolds.

Conclusion

This compound, a compound born from the foundational principles of 19th-century organic chemistry, continues to be a relevant and valuable tool for the modern medicinal chemist. Its straightforward synthesis from readily available starting materials, combined with the versatility of the hydrazinyl group, ensures its continued use in the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its historical context, synthesis, and applications, offering a solid foundation for researchers and scientists working at the forefront of drug discovery.

References

Ethyl 3-hydrazinylbenzoate Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of Ethyl 3-hydrazinylbenzoate hydrochloride for researchers, scientists, and professionals in drug development. It covers the chemical identity, commercial availability, physicochemical properties, key applications in organic synthesis, and essential safety information for this versatile reagent.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C9H13ClN2O2. Its structure consists of a benzene ring substituted with an ethyl ester group at position 1 and a hydrazinyl hydrochloride group at position 3. This arrangement of functional groups makes it a valuable building block in synthetic chemistry.

-

IUPAC Name: ethyl 3-hydrazinylbenzoate;hydrochloride

-

CAS Number: 940875-99-0[1]

-

Molecular Formula: C9H13ClN2O2

-

Molecular Weight: 216.67 g/mol [1]

-

Chemical Structure: (A proper chemical structure image would be placed here in a real document)

Significance in Research and Drug Development

Hydrazine derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, which form the scaffold of many pharmaceutical agents. This compound serves as a key precursor for creating molecules with potential biological activity, particularly in the synthesis of pyrazoles, indazoles, and other nitrogen-containing heterocycles. These structural motifs are prevalent in drugs targeting a range of diseases. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

Commercial Availability and Procurement

This compound is available from several commercial chemical suppliers, catering to research and development needs.

Major Commercial Suppliers

The following table summarizes some of the known suppliers for this compound. Availability and product specifications should be confirmed directly with the suppliers.

| Supplier | Product Name | Purity | Available Quantities | CAS Number |

| Laibo Chem (via Orion Cientific) | This compound | Not Specified | 250mg | Not Specified |

| Amerigo Scientific | This compound | 95% | 5g | 940875-99-0 |

| ChemBridge | ethyl 3-hydrazinobenzoate hydrochloride | Not Specified | Inquire | 940875-99-0 |

| Sigma-Aldrich | Ethyl 3-hydrazinobenzoate hydrochloride | Not Specified | Inquire | 940875-99-0 |

Note: Some suppliers, like Amerigo Scientific and Sigma-Aldrich, state that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.[2][3]

Considerations for Supplier Selection

When procuring this compound, researchers should consider the following:

-

Purity: Ensure the purity meets the requirements of the intended application. For sensitive synthetic steps, higher purity grades are recommended.

-

Scale: Suppliers offer various quantities, from milligrams for initial screening to grams for larger-scale synthesis.

-

Documentation: Request a Certificate of Analysis (CoA) to verify the identity and purity of the compound. A Safety Data Sheet (SDS) is mandatory for safe handling.

Typical Lead Times and Availability

Availability can vary, with some suppliers having the compound in stock while others may have longer lead times.[4] It is advisable to inquire about stock status and expected delivery times when placing an order.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and use in chemical reactions.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C9H13ClN2O2 | [1] |

| Molecular Weight | 216.67 g/mol | [1] |

| Appearance | Solid (Typical for hydrochloride salts) | General Knowledge |

| Purity | ≥95% (Varies by supplier) | [1] |

Spectroscopic Data

While specific spectra for this compound are not provided by all suppliers, analogous compounds like ethyl 4-hydrazinobenzoate hydrochloride have been characterized by FT-IR, 1H NMR, and 13C NMR.[5] Researchers should perform their own analytical characterization upon receipt of the compound to confirm its structure.

Stability and Storage Recommendations

-

Storage Conditions: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some related compounds are noted to be air-sensitive and hygroscopic, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

Applications in Organic Synthesis and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile building block for constructing more complex molecules, particularly heterocyclic systems.

Role as a Key Building Block

The hydrazinyl group is a potent nucleophile and can react with various electrophiles. The presence of the ethyl benzoate moiety provides a site for further functionalization, such as hydrolysis to the carboxylic acid or amidation.

Synthesis of Heterocyclic Compounds

A common application of aryl hydrazines is the synthesis of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds.

This protocol is a general representation of a Knorr pyrazole synthesis, adapted for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: Add 1.1 equivalents of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the desired pyrazole derivative.

The following diagram illustrates the general workflow for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.

Caption: Workflow for the synthesis of a pyrazole derivative.

Use in the Development of Bioactive Molecules

Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of novel pyrazole derivatives using this compound as a starting material is a promising strategy in drug discovery programs.

Handling, Safety, and Disposal

Proper handling and safety precautions are essential when working with this compound.

GHS Hazard Information

While a specific SDS for CAS number 940875-99-0 was not found in the initial search, related hydrazine derivatives and their hydrochloride salts are generally classified with the following hazards. Users must consult the supplier-specific SDS for definitive information.

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [8]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [8]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation. [6]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [8]

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

Disposal Guidelines

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

This compound is a valuable and commercially available reagent for synthetic and medicinal chemists. Its utility as a precursor to biologically relevant heterocyclic compounds, particularly pyrazoles, makes it an important tool in drug discovery and development. Researchers should ensure they source high-quality material, consult the relevant safety documentation, and verify the compound's identity upon receipt to ensure successful and safe experimentation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl 3-hydrazinobenzoate hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 3. Ethyl 3-hydrazinobenzoate hydrochloride DiscoveryCPR 940875-99-0 [b2b.sigmaaldrich.com]

- 4. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 5. researchgate.net [researchgate.net]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Functionalized Pyrazole Derivatives via Knorr Condensation Using Ethyl 3-hydrazinylbenzoate hydrochloride

Abstract This application note provides a comprehensive guide for the synthesis of highly functionalized pyrazole derivatives, a critical scaffold in modern drug discovery. We present a detailed, field-proven protocol centered on the Knorr pyrazole synthesis, utilizing Ethyl 3-hydrazinylbenzoate hydrochloride and a representative β-dicarbonyl compound, ethyl acetoacetate. The document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures from reaction setup to product characterization, and includes practical troubleshooting advice. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemistry for the creation of novel molecular entities.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[4][5] The prominence of this moiety is underscored by its presence in numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib (Celebrex®) and the phosphodiesterase-5 blocker Sildenafil (Viagra®).[6]

One of the most robust and classical methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9] This reaction is prized for its reliability, high yields, and the ability to introduce diverse functionalities onto the pyrazole core.

This application note details a specific application of the Knorr synthesis, using this compound as the hydrazine component. This starting material is particularly valuable as it introduces a benzoate ester group, a versatile handle for further chemical modifications, such as amide coupling or reduction, enabling the rapid generation of compound libraries for drug discovery programs.

Reaction Scheme and Mechanism

The core of this protocol is the acid-catalyzed condensation between this compound and ethyl acetoacetate to yield the corresponding pyrazolone derivative.

General Reaction Scheme: Ethyl 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoate

The Knorr synthesis proceeds through a well-established mechanism involving hydrazone formation followed by intramolecular cyclization and dehydration.[10][11]

Causality of the Mechanism:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester (ethyl acetoacetate).[10][11] This selectivity (ketone vs. ester) is a key principle of carbonyl chemistry; ketones are generally more reactive towards nucleophiles than esters. This step is typically acid-catalyzed to activate the carbonyl group.

-

Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone then acts as an intramolecular nucleophile, attacking the ester carbonyl. This cyclization step forms a five-membered heterocyclic intermediate.

-

Dehydration/Aromatization: The intermediate readily loses a molecule of ethanol and a proton to form the stable, aromatic pyrazolone ring system. The final product exists in tautomeric forms, with the enol form often being significant due to the aromaticity of the pyrazole ring.[11]

Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

Materials and Instrumentation

| Reagent | CAS Number | Recommended Purity | Supplier Example |

| This compound | 6945-92-2 | >97% | Sigma-Aldrich, etc |

| Ethyl acetoacetate | 141-97-9 | >99% | Fisher Scientific |

| Glacial Acetic Acid | 64-19-7 | ACS Grade | VWR |

| Ethanol (200 Proof) | 64-17-5 | Anhydrous | Decon Labs |

| Diethyl Ether | 60-29-7 | Anhydrous | Fisher Scientific |

| Deionized Water | 7732-18-5 | 18 MΩ·cm | In-house |

Instrumentation:

-

Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, Büchner funnel)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Mass Spectrometer (MS)

Experimental Protocol

This protocol details the synthesis of Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate.

Step 1: Safety Precautions

Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.[11][12] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13]

Step 2: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.17 g, 10.0 mmol, 1.0 equiv).

-

Add absolute ethanol (30 mL) and glacial acetic acid (0.5 mL). The acetic acid acts as a catalyst for the condensation.[11]

-

Stir the mixture at room temperature for 5 minutes to ensure good suspension.

-

Add ethyl acetoacetate (e.g., 1.30 g, 1.27 mL, 10.0 mmol, 1.0 equiv) to the flask in one portion.

-

Equip the flask with a reflux condenser.

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 3-4 hours.

-

Monitor the reaction progress using TLC (Mobile phase: 70:30 Hexane:Ethyl Acetate). Visualize spots under UV light (254 nm). The starting materials should be consumed, and a new, more polar product spot should appear.

Step 4: Work-up and Isolation

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Slowly pour the concentrated reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring.

-

A precipitate should form. If precipitation is slow or oily, gently scratch the inside of the beaker with a glass rod to induce crystallization.[10]

-

Continue stirring the suspension in the ice bath for 30 minutes to maximize product precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 20 mL) followed by one portion of cold diethyl ether (20 mL) to remove residual water and non-polar impurities.

-

Dry the crude product under vacuum.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, typically an ethanol/water mixture.[10]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization and Data Analysis

The structure of the final product, Ethyl 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoate, must be confirmed using standard spectroscopic methods.[14][15][16]

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% (typical) |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz) | Chemical shifts (δ) in ppm relative to TMS. Expected signals: Ar-H (multiple), CH₂ (singlet for pyrazolone ring), CH₃ (singlet for pyrazole ring), O-CH₂-CH₃ (quartet and triplet for ethyl ester). The OH proton may be broad or not observed. |

| ¹³C NMR (100 MHz) | Expected signals: C=O (ester), C=O (pyrazolone), aromatic carbons, pyrazole ring carbons, aliphatic carbons of the ethyl ester and methyl group. |

| FT-IR (cm⁻¹) | Key peaks: ~3200 (O-H/N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide/pyrazolone stretch), ~1600 (C=C/C=N aromatic stretch). |

| Mass Spec (ESI+) | Expected [M+H]⁺ m/z for C₁₃H₁₄N₂O₃. |

Workflow Visualization

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Reagents are degraded. 3. Product is water-soluble. | 1. Extend reflux time and re-check by TLC. 2. Use fresh reagents. 3. After filtration, extract the aqueous filtrate with ethyl acetate to recover dissolved product. |

| Oily Product | 1. Impurities present. 2. Incomplete precipitation. | 1. Ensure thorough washing of the crude product. 2. Vigorously stir the aqueous suspension and scratch the flask to induce crystallization. Try adding a seed crystal. |

| Reaction Stalls | Insufficient acid catalyst. | Add another small portion of glacial acetic acid (e.g., 0.2 mL) and continue reflux. |

| Impure Product | Inefficient purification. | Repeat the recrystallization step, ensuring the minimum amount of hot solvent is used. Alternatively, consider purification by column chromatography. |

Safety and Handling

-

This compound: May cause skin, eye, and respiratory irritation. Handle in a fume hood. Avoid dust formation.[12]

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care in a fume hood.

-

Solvents (Ethanol, Diethyl Ether): Highly flammable. Keep away from ignition sources.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a flame-resistant lab coat are mandatory at all times.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of a functionalized pyrazolone derivative via the Knorr condensation. The use of this compound as a starting material offers a strategic entry point for creating diverse compound libraries relevant to pharmaceutical research. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity pyrazole building blocks for their drug discovery and development pipelines.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. rsc.org [rsc.org]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Ethyl 3-hydrazinylbenzoate Hydrochloride as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. These reagents are the foundational keystones upon which complex, biologically active molecules are constructed. Ethyl 3-hydrazinylbenzoate hydrochloride is a prime example of such a strategic building block, offering a unique combination of functionalities within a single, stable scaffold. Its structure incorporates a reactive hydrazine moiety and an ethyl benzoate group, providing two distinct points for chemical elaboration.

The hydrazine group is a classical precursor for a vast array of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals. The ethyl ester, positioned at the meta-position, serves as a versatile handle for subsequent modifications, such as amide bond formation, reduction to an alcohol, or hydrolysis to a carboxylic acid. This bifunctionality allows for the rapid generation of molecular diversity, a critical aspect of modern lead optimization campaigns.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to facilitate its use in the research laboratory.

Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential. This compound is a solid that should be handled with care in a well-ventilated area or chemical fume hood.

| Property | Value |

| CAS Number | 22013-19-6 |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.67 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in water, methanol, ethanol |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Inhalation: Avoid breathing dust. The compound may cause respiratory irritation.[2][3] Use only in a well-ventilated area. If inhaled, remove the person to fresh air.[3]

-

Skin Contact: Causes skin irritation.[2][3] In case of contact, wash immediately with plenty of soap and water.[4]

-

Eye Contact: Causes serious eye irritation.[3] If in eyes, rinse cautiously with water for several minutes.[4]

-

Storage: Store in a tightly closed container in a cool, dry place. The material can be hygroscopic and air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Core Synthetic Applications: Gateway to Heterocyclic Scaffolds

The primary utility of this compound lies in its capacity to serve as a precursor to valuable heterocyclic systems. The hydrazine functional group is the key to this reactivity.

The Fischer Indole Synthesis: Crafting the Indole Core

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for producing the indole heterocycle, a privileged scaffold in medicinal chemistry.[5] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6] this compound is an excellent substrate for this transformation, leading to the formation of 6-ethoxycarbonyl-substituted indoles.

Mechanism Insight: The reaction proceeds through several key steps:

-

Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a hydrazone intermediate.[7]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[7]

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[5][7]

-

Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the final aromatic indole product.[7]

The presence of the electron-withdrawing ethyl ester group on the phenyl ring can influence the rate of the sigmatropic rearrangement, a factor to consider when selecting reaction conditions.

Pyrazole Synthesis: Accessing 5-Membered Heterocycles

Pyrazoles are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals. They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[8] Using this compound allows for the synthesis of N-aryl pyrazoles where the aryl group is substituted with the versatile ethyl ester handle.

Mechanism Insight: The reaction is typically a straightforward condensation-cyclization sequence:

-

Initial Condensation: One of the hydrazine nitrogens acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Second Condensation & Cyclization: The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate.

-

Dehydration: The cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.

When using an unsymmetrical 1,3-dicarbonyl, a mixture of two regioisomers can be formed. The reaction conditions and the electronic nature of the substituents can often be tuned to favor one isomer over the other.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. hilarispublisher.com [hilarispublisher.com]

Reaction of Ethyl 3-hydrazinylbenzoate hydrochloride with beta-ketonitriles.

Application Note & Protocol

Topic: Synthesis of 5-Amino-1-(3-(ethoxycarbonyl)phenyl)pyrazole Derivatives via Condensation of Ethyl 3-hydrazinylbenzoate hydrochloride with β-Ketonitriles

Introduction and Significance

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] The metabolic stability and versatile substitution patterns of the pyrazole ring make it a privileged structure in modern drug discovery.[2] One of the most robust and versatile methods for constructing the 5-aminopyrazole system is the condensation reaction between a hydrazine derivative and a β-ketonitrile.[4]